molecular formula C16H18O4 B12899621 5-(5-Methoxy-2-methyl-2,3-dihydrobenzofuran-6-yl)cyclohexane-1,3-dione

5-(5-Methoxy-2-methyl-2,3-dihydrobenzofuran-6-yl)cyclohexane-1,3-dione

Cat. No.: B12899621
M. Wt: 274.31 g/mol
InChI Key: GWAFYEVVCCYAJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(5-Methoxy-2-methyl-2,3-dihydrobenzofuran-6-yl)cyclohexane-1,3-dione is a complex organic compound that belongs to the benzofuran family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Methoxy-2-methyl-2,3-dihydrobenzofuran-6-yl)cyclohexane-1,3-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach includes the cyclization of aryl acetylenes using transition-metal catalysis .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

5-(5-Methoxy-2-methyl-2,3-dihydrobenzofuran-6-yl)cyclohexane-1,3-dione can undergo various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, commonly using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

5-(5-Methoxy-2-methyl-2,3-dihydrobenzofuran-6-yl)cyclohexane-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(5-Methoxy-2-methyl-2,3-dihydrobenzofuran-6-yl)cyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. Benzofuran derivatives are known to interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific structure and functional groups of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(5-Methoxy-2-methyl-2,3-dihydrobenzofuran-6-yl)cyclohexane-1,3-dione is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H18O4

Molecular Weight

274.31 g/mol

IUPAC Name

5-(5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)cyclohexane-1,3-dione

InChI

InChI=1S/C16H18O4/c1-9-3-11-6-16(19-2)14(8-15(11)20-9)10-4-12(17)7-13(18)5-10/h6,8-10H,3-5,7H2,1-2H3

InChI Key

GWAFYEVVCCYAJR-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=CC(=C(C=C2O1)C3CC(=O)CC(=O)C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.